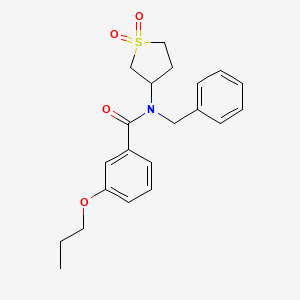![molecular formula C17H13Cl2N5O3S B12130235 2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B12130235.png)
2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-benzodioxol-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-benzodioxol-5-yl)acetamide is a complex organic compound that features a triazole ring, a dichlorophenyl group, and a benzodioxole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-benzodioxol-5-yl)acetamide typically involves multiple steps. One common route starts with the preparation of the triazole ring, followed by the introduction of the dichlorophenyl group and the benzodioxole moiety. The final step involves the formation of the acetamide linkage. Reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-benzodioxol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds .
Aplicaciones Científicas De Investigación
2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-benzodioxol-5-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-benzodioxol-5-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Amino-4,5-dichlorophenyl)acetamide: Shares the dichlorophenyl and acetamide moieties but lacks the triazole and benzodioxole groups.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Contains a thiadiazole ring and a chlorophenyl group, similar in structure but different in functional groups.
Uniqueness
The uniqueness of 2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-benzodioxol-5-yl)acetamide lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the triazole ring, dichlorophenyl group, and benzodioxole moiety allows for diverse interactions with molecular targets, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C17H13Cl2N5O3S |
|---|---|
Peso molecular |
438.3 g/mol |
Nombre IUPAC |
2-[[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide |
InChI |
InChI=1S/C17H13Cl2N5O3S/c18-9-1-3-11(12(19)5-9)16-22-23-17(24(16)20)28-7-15(25)21-10-2-4-13-14(6-10)27-8-26-13/h1-6H,7-8,20H2,(H,21,25) |
Clave InChI |
YFTSWXQPQZGLAY-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(N3N)C4=C(C=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-hydroxyphenyl)-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B12130156.png)


![(5Z)-5-(4-chlorobenzylidene)-3-[3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12130178.png)
![2-amino-N-benzyl-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12130185.png)
![1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol](/img/structure/B12130190.png)
![4-{[4-Amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-ylthio]methyl}benzoic acid](/img/structure/B12130198.png)
![N-{3-[(3-chloro-2-methylphenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B12130205.png)
![Phenol, 4-bromo-2-[[(4-bromophenyl)imino]methyl]-6-methoxy-](/img/structure/B12130209.png)
![7-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12130212.png)

![(5Z)-5-(2-methoxybenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12130243.png)
![6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B12130248.png)

